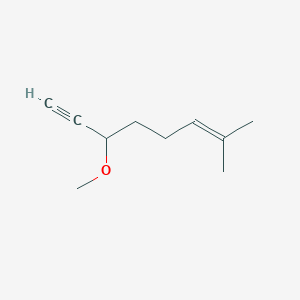

3-Methoxy-7-methyloct-6-EN-1-yne

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

824391-09-5 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

3-methoxy-7-methyloct-6-en-1-yne |

InChI |

InChI=1S/C10H16O/c1-5-10(11-4)8-6-7-9(2)3/h1,7,10H,6,8H2,2-4H3 |

InChI Key |

IJONKNWAXMRKKO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCC(C#C)OC)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Methoxy 7 Methyloct 6 En 1 Yne

Retrosynthetic Analysis and Strategic Disconnections for the C10 Skeleton

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by mentally breaking down the target molecule into simpler, commercially available starting materials. This process involves identifying strategic bond disconnections that correspond to reliable forward reactions.

Disconnection Strategies for the Methoxy (B1213986) Group

A primary consideration in the retrosynthesis of 3-Methoxy-7-methyloct-6-en-1-yne is the disconnection of the methoxy group at the C3 position. A common and effective strategy for disconnecting ether linkages is to break the carbon-oxygen bond. youtube.comresearchgate.netscripps.edu This leads to a precursor alcohol and a methylating agent. In this case, the disconnection suggests a precursor alcohol, 7-methyloct-6-en-1-yn-3-ol, and a source of a methyl group.

Another approach involves functional group interconversion (FGI), where one functional group is transformed into another to facilitate a more favorable disconnection. lkouniv.ac.in For instance, the methoxy group could be envisioned as arising from the methylation of a corresponding alcohol.

Approaches to the Alkene-Alkyne Unsaturation Pattern

The en-yne motif, consisting of a double bond and a triple bond in specific positions, is a key feature of the target molecule. The synthesis of such patterns often involves the strategic coupling of smaller fragments containing the individual unsaturated units. One common method for creating the alkene portion is through elimination reactions, such as the dehydrohalogenation of alkyl halides or the dehydration of alcohols. libretexts.org

The alkyne moiety can be introduced through various methods, including the alkylation of acetylene or a terminal alkyne. This involves the deprotonation of the terminal alkyne to form a potent nucleophile, which can then react with an appropriate electrophile to form a new carbon-carbon bond. masterorganicchemistry.com

Carbon Chain Elongation and Assembly

Building the ten-carbon backbone of this compound necessitates reliable carbon chain elongation methods. A powerful technique for this purpose is the use of acetylide ions as nucleophiles in substitution reactions with alkyl halides. youtube.comyoutube.comyoutube.comreddit.com This reaction allows for the stepwise extension of a carbon chain, which is crucial for constructing the desired molecular framework. masterorganicchemistry.comyoutube.com

Convergent and Linear Synthetic Pathways to this compound

Both convergent and linear strategies can be employed to synthesize this compound, each with its own advantages and disadvantages.

Formation of the Ether Moiety at C3

The introduction of the methoxy group at the C3 position is a critical step in the synthesis. This can be achieved through various etherification methods.

While the target molecule contains a secondary ether, the principles of alkoxymercuration-demercuration are relevant to ether synthesis. This two-step protocol involves the addition of an alcohol across a double bond, mediated by a mercury(II) salt, followed by the reductive removal of the mercury species. This method is particularly useful for the synthesis of ethers and proceeds with Markovnikov regioselectivity.

| Reaction Step | Reagents | Intermediate/Product | Key Features |

| Alkoxymercuration | Alkene, Alcohol, Hg(OAc)2 | Organomercury intermediate | Markovnikov addition of the alkoxy group |

| Demercuration | NaBH4 | Ether | Reduction of the C-Hg bond to a C-H bond |

Modified Williamson Ether Synthesis Approaches

The Williamson ether synthesis, a cornerstone of ether formation, involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. In a modified approach for this compound, the precursor alcohol, 7-methyloct-6-en-1-yn-3-ol, is first deprotonated by a strong base to form the corresponding alkoxide. This is followed by the introduction of a methylating agent.

The choice of base is crucial to ensure complete deprotonation without inducing side reactions. Sodium hydride (NaH) is a common choice as it forms a non-nucleophilic hydride that deprotonates the alcohol to generate the sodium alkoxide and hydrogen gas, which exits the reaction. youtube.com The subsequent SN2 reaction with a methylating agent, typically methyl iodide or dimethyl sulfate, yields the target ether.

Key considerations for this approach include:

Steric Hindrance: The reaction works best for unhindered substrates. youtube.com The secondary nature of the C3 alcohol presents a moderate level of steric hindrance, which could slow the reaction rate compared to a primary alcohol.

Competing Reactions: The high basicity of the resulting alkoxide could potentially lead to elimination reactions if the methylating agent has accessible beta-hydrogens, though this is not a concern with methyl iodide.

Solvent Choice: Aprotic polar solvents like THF or DMF are typically used to solvate the cation of the alkoxide without interfering with the nucleophile.

Table 1: Reagents for Modified Williamson Ether Synthesis

| Component | Example Reagent | Function |

| Precursor | 7-methyloct-6-en-1-yn-3-ol | Provides the carbon skeleton and hydroxyl group. |

| Base | Sodium Hydride (NaH) | Deprotonates the alcohol to form the nucleophilic alkoxide. |

| Methylating Agent | Methyl Iodide (CH₃I) | Provides the methyl group and a good leaving group (I⁻). |

| Solvent | Tetrahydrofuran (THF) | Aprotic solvent to facilitate the SN2 reaction. |

Acid-Catalyzed Additions of Alcohols to Alkenes in Complex Substrates

Acid-catalyzed addition of an alcohol to an alkene is a standard method for ether synthesis. However, this approach is generally not suitable for the synthesis of this compound from a precursor like 7-methyloct-6-en-1-yne. The presence of two unsaturated sites—the C6-C7 double bond and the C1-C2 triple bond—would lead to a lack of regioselectivity. Furthermore, the harsh acidic conditions required can promote carbocation rearrangements and polymerization, particularly in complex substrates. Such a strategy would likely result in a complex mixture of products, making it synthetically unviable for this specific target molecule.

Nucleophilic Substitution Reactions (SN1/SN2) for Ether Formation

Beyond the classic Williamson approach, other nucleophilic substitution strategies can be employed. These typically involve converting the hydroxyl group of the precursor alcohol into a better leaving group to facilitate substitution by a methoxide nucleophile.

In an SN2 pathway , the alcohol (7-methyloct-6-en-1-yn-3-ol) can be converted to a sulfonate ester, such as a tosylate or mesylate. This creates an excellent leaving group. Subsequent reaction with sodium methoxide (NaOCH₃) would proceed via a backside attack, leading to the desired ether with an inversion of stereochemistry at the C3 center. This method is highly efficient for primary and secondary alcohols.

An SN1 pathway is less likely and generally undesirable for this synthesis. It would involve the formation of a secondary carbocation at C3 after the departure of a leaving group. This carbocation could then be attacked by methanol. However, SN1 reactions are prone to carbocation rearrangements and often compete with elimination (E1) reactions, reducing the yield and purity of the desired product. Given that acetylide anions are strong bases, elimination pathways could be favored. lumenlearning.commasterorganicchemistry.com

Table 2: Comparison of SN1 and SN2 Pathways for Ether Formation

| Feature | SN2 Pathway | SN1 Pathway |

| Mechanism | Single concerted step | Two-step (carbocation intermediate) |

| Substrate | Prefers primary or secondary | Prefers tertiary |

| Nucleophile | Requires strong nucleophile (e.g., NaOCH₃) | Works with weak nucleophiles (e.g., CH₃OH) |

| Stereochemistry | Inversion of configuration | Racemization |

| Rearrangements | Not possible | Possible |

| Suitability for Target | High | Low |

Construction of the Terminal Alkyne Functionality

The terminal alkyne is a key functional group, providing a site for further chemical modifications. Its installation can be achieved through several reliable methods.

Double Elimination Reactions from Vicinal or Geminal Dihalides

A classic and effective method for forming a triple bond is through the double dehydrohalogenation of a vicinal (halogens on adjacent carbons) or geminal (halogens on the same carbon) dihalide. chemistrysteps.commasterorganicchemistry.com This process involves two successive E2 elimination reactions. quimicaorganica.orglibretexts.org

The synthesis would begin with a suitable precursor, such as 6,7-dimethylhept-5-en-1-ol, which is first halogenated to introduce two halogen atoms at C1 and C2. The resulting dihaloalkane is then treated with a very strong base to induce double elimination. Sodium amide (NaNH₂) in liquid ammonia is the most common reagent for this transformation due to its high basicity, which is necessary to eliminate the second, more resistant vinyl halide intermediate. chemistrysteps.com

A critical consideration is that if a terminal alkyne is formed, its proton is acidic enough (pKa ≈ 25) to be deprotonated by the amide base. chemistrysteps.com Therefore, at least three equivalents of NaNH₂ are typically required: two for the eliminations and one to deprotonate the product. An aqueous workup is then necessary to reprotonate the resulting acetylide and yield the neutral terminal alkyne. chemistrysteps.commasterorganicchemistry.com

Terminal Alkyne Installation via Acetylide Chemistry

An alternative and often more versatile approach involves acetylide chemistry, which builds the carbon skeleton by forming a new carbon-carbon bond. masterorganicchemistry.com This method utilizes the nucleophilicity of acetylide anions.

The synthesis begins with the deprotonation of acetylene itself, or a simple terminal alkyne, using a strong base like sodium amide to form the acetylide anion (HC≡C⁻). lumenlearning.comchemistrysteps.com This powerful nucleophile can then react with a suitable electrophile in an SN2 reaction to extend the carbon chain. For the synthesis of this compound, a possible electrophile would be a derivative of 5-methylhex-4-en-1-ol where the hydroxyl group at C1 has been converted into a good leaving group (e.g., a bromide or tosylate).

This method is highly effective for primary alkyl halides. masterorganicchemistry.com Secondary or tertiary halides are not suitable as they tend to undergo E2 elimination due to the strong basicity of the acetylide anion. lumenlearning.com This approach offers a powerful way to construct the carbon backbone while simultaneously installing the terminal alkyne.

Table 3: Potential Electrophiles for Acetylide Alkylation

| Electrophile | Leaving Group | SN2 Suitability |

| 1-Bromo-3-methoxy-7-methyloct-6-ene | Br⁻ | Unsuitable (wrong disconnection) |

| 1-Bromo-5-methylhex-4-ene | Br⁻ | Suitable (builds C2-C3 bond) |

| 1-Tosyloxy-5-methylhex-4-ene | TsO⁻ | Suitable (builds C2-C3 bond) |

Stereoselective Formation of the Trisubstituted Alkene at C6-C7

Controlling the geometry of the trisubstituted C6-C7 double bond is a significant challenge in the synthesis of this molecule due to the small energy difference between the E and Z isomers. snnu.edu.cn Several modern synthetic strategies can be employed to achieve high stereoselectivity.

Common strategies for the stereoselective synthesis of trisubstituted alkenes include:

Wittig-type Olefinations: The Julia-Kocienski reaction, a modification of the Julia olefination, is known for its efficiency in synthesizing alkenes from heteroaryl sulfones and carbonyl compounds. acs.org By carefully selecting the appropriate sulfone reagent and ketone precursor, it is possible to control the stereochemical outcome of the newly formed double bond.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, can be used to form C-C bonds with high stereocontrol. For instance, a Suzuki coupling between a vinyl boronic acid and a vinyl halide can proceed with retention of the double bond geometry of both starting materials.

Alkyne Functionalization: A three-component reaction involving the regio- and stereoselective addition of both a carbon electrophile and a carbon nucleophile across a terminal alkyne can provide direct access to geometrically defined trisubstituted alkenes. rsc.org The stereoselectivity (E vs. Z) in some systems can be controlled by tuning the reaction conditions, such as the choice of catalyst and temperature. rsc.org

Catalytic Isomerization: Nickel-catalyzed isomerization can convert terminal olefins into more substituted internal alkenes. nih.gov Recent advances have shown that these methods can generate trisubstituted alkenes with high regio- and stereoselectivity through a mechanism involving a Heck-type reaction followed by a 1,3-hydrogen shift. nih.gov

Table 4: Methods for Stereoselective Alkene Synthesis

| Method | Precursors | General Stereochemical Outcome |

| Julia-Kocienski Olefination | Ketone, Heteroaryl sulfone | Often provides high Z-selectivity with specific reagents. acs.org |

| Suzuki Coupling | Vinyl boronic acid, Vinyl halide | Retention of stereochemistry from precursors. |

| Acid-Catalyzed Three-Component Reaction | Terminal alkyne, Benzylic alcohol, Arene | Can be tuned for either E or Z isomers. rsc.org |

| Nickel-Catalyzed Isomerization | Terminal olefin, Benzyl chloride | Can provide trans alkenes with high selectivity. nih.gov |

Control of (E)/(Z) Isomerism

The geometry of the double bond in this compound is a critical aspect of its structure. Achieving stereoselective synthesis of either the (E) or (Z) isomer requires carefully chosen synthetic methods. A variety of techniques have been developed for the stereocontrolled formation of enynes.

Palladium-catalyzed cross-coupling reactions are a cornerstone of enyne synthesis, with the stereochemistry of the resulting olefin being dictated by the starting vinyl halide. For instance, Sonogashira coupling of a terminal alkyne with a vinyl iodide or bromide proceeds with retention of the double bond configuration. Therefore, to synthesize a specific isomer of the target compound, one would need to start with the corresponding (E) or (Z)-vinyl halide.

Another powerful method is the Julia-Kocienski olefination, which can provide high E-stereoselectivity in the formation of conjugated enynes acs.org. This reaction involves the coupling of a sulfone with an aldehyde. Furthermore, specific catalytic systems have been developed to favor one isomer over the other. For example, palladium(II)/copper(I)-catalyzed cross-coupling of (Z)-bis-vinylic tellurides with terminal alkynes has been shown to stereospecifically produce (Z)-enynes thieme-connect.com. The reaction proceeds with complete retention of the initial double bond configuration thieme-connect.com. Conversely, other palladium-catalyzed methods, such as the reaction of vic-diiodo-(E)-alkenes with acrylic esters, can yield (E)-isomers exclusively organic-chemistry.orgorganic-chemistry.org.

The choice of catalyst and reaction conditions is paramount in directing the stereochemical outcome. Zirconium-catalyzed dimerization of terminal alkynes has also emerged as a method for producing (Z)-enynes with high selectivity researchgate.net.

Table 1: Methodologies for Stereoselective Enyne Synthesis

| Method | Key Reagents/Catalyst | Typical Stereoselectivity | Reference |

|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Pd(II)/Cu(I), (Z)-bis-vinylic tellurides, terminal alkyne | (Z) | thieme-connect.com |

| Julia-Kocienski Olefination | BT-fluoropropargyl sulfones, LHMDS, aldehyde | (E) | acs.org |

| Palladium-Catalyzed Hydroalkynylation | Palladium catalyst, allenes, terminal alkyne | (E) | organic-chemistry.org |

| Zirconium-Catalyzed Dimerization | Zirconium precatalyst, aniline additive, terminal alkyne | (Z) | researchgate.net |

Olefin Metathesis Approaches

Olefin metathesis, particularly enyne metathesis, represents a powerful strategy for carbon-carbon bond formation and could be applied to the synthesis of systems related to this compound nih.govmdpi.com. This reaction, catalyzed by metal carbenes (typically ruthenium-based), involves the redistribution of bonds between an alkene and an alkyne to form a conjugated diene wikipedia.orgchim.it.

There are two main variants: ring-closing enyne metathesis (RCEYM) for cyclic structures and cross-enyne metathesis (EYCM) for intermolecular reactions mdpi.comchim.it. For an acyclic target like this compound, EYCM would be the relevant approach. A hypothetical retrosynthetic disconnection using EYCM could involve the reaction between a simpler terminal alkyne and an alkene to form the C6-C7 double bond.

The reaction mechanism generally proceeds via the formation of a metallacyclobutene intermediate from the alkyne and the metal carbene catalyst wikipedia.org. This is followed by a ring-opening and subsequent reaction with the alkene moiety to form a metallacyclobutane, which then decomposes to yield the 1,3-diene product and regenerate a metal carbene wikipedia.org. The formation of a thermodynamically stable conjugated system is a key driving force for the reaction wikipedia.org. Interestingly, some ruthenium catalysts have been shown to preferentially form (Z)-isomers in the cross-metathesis of conjugated enynes with alkenes acs.org.

Table 2: Common Ruthenium Catalysts for Enyne Metathesis

| Catalyst Name | Generation | Key Features | Reference |

|---|---|---|---|

| Grubbs' Catalyst | 1st Generation | Well-defined, tolerant of many functional groups. | chim.it |

| Grubbs' Catalyst | 2nd Generation | Higher activity, broader substrate scope. | nih.gov |

| Hoveyda-Grubbs Catalyst | 2nd Generation | Features a chelating isopropoxystyrene ligand, enhanced stability. | chim.it |

Protecting Group Strategies for Multifunctional Precursors

The synthesis of a molecule like this compound, especially from more complex precursors, often requires the use of protecting groups to mask reactive functional groups wikipedia.org. Key functionalities that may require protection during the synthesis include a hydroxyl precursor to the methoxy group and the terminal alkyne itself.

Protection of Hydroxyl Precursors (e.g., Silyl Ethers)

If the 3-methoxy group is installed late in the synthesis via methylation of a secondary alcohol, that hydroxyl group must be protected during preceding steps. Silyl ethers are among the most common and versatile protecting groups for alcohols due to their ease of introduction, stability under a wide range of conditions, and selective removal zmsilane.comhighfine.com.

Common silylating agents include silyl chlorides like tert-butyldimethylsilyl chloride (TBSCl) and triisopropylsilyl chloride (TIPSCl), typically used with a base such as imidazole highfine.com. The choice of silyl group allows for tuning of its steric bulk and stability. The stability of silyl ethers towards acidic and basic conditions varies, allowing for selective manipulation in complex molecules highfine.com. For example, the relative stability to acid hydrolysis generally increases with steric bulk: TMS < TES < TBDMS (TBS) < TIPS < TBDPS highfine.com. Deprotection is most commonly achieved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF), which cleaves the strong silicon-oxygen bond thieme-connect.deharvard.edu.

Table 3: Relative Stability of Common Silyl Ether Protecting Groups

| Silyl Group | Abbreviation | Relative Stability to Acid | Relative Stability to Base | Reference |

|---|---|---|---|---|

| Trimethylsilyl | TMS | Low | Low | highfine.com |

| Triethylsilyl | TES | Moderate | Moderate | highfine.com |

| tert-Butyldimethylsilyl | TBS/TBDMS | Good | Good | highfine.com |

| Triisopropylsilyl | TIPS | High | Very High | highfine.com |

| tert-Butyldiphenylsilyl | TBDPS | Very High | Good | highfine.com |

Orthogonal Deprotection Sequences

In a multistep synthesis of a complex precursor, multiple protecting groups may be required. An orthogonal protection strategy is one in which each class of protecting group can be removed by a specific reagent without affecting the others thieme-connect.de. This allows for the sequential unmasking of functional groups at desired stages of the synthesis.

For a precursor to this compound, one might need to protect both a hydroxyl group and the terminal alkyne. The acidic proton of a terminal alkyne can be masked, often with a silyl group like trimethylsilyl (TMS) wikipedia.orgccspublishing.org.cn. This allows for reactions to be performed on other parts of the molecule without interference from the alkyne.

A plausible orthogonal strategy could involve protecting the hydroxyl precursor with a robust silyl ether like TBS and the terminal alkyne with a more labile TMS group. The TMS group can be selectively cleaved under mild conditions, such as with potassium carbonate in methanol, which would leave the TBS ether intact gelest.com. Later in the synthesis, after the desired transformations have been completed, the TBS group can be removed with a fluoride source like TBAF to liberate the alcohol for subsequent methylation. This sequential deprotection highlights the power of an orthogonal approach in complex synthesis researchgate.net.

Table 4: Example of an Orthogonal Deprotection Sequence

| Protected Group | Protecting Group | Deprotection Reagent/Conditions | Unaffected Group | Reference |

|---|---|---|---|---|

| Terminal Alkyne | Trimethylsilyl (TMS) | K₂CO₃, Methanol | TBS-ether | gelest.com |

| Hydroxyl Group | tert-Butyldimethylsilyl (TBS) | Tetrabutylammonium fluoride (TBAF), THF | (Assumes alkyne is already deprotected or reprotected) | thieme-connect.de |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Methoxy 7 Methyloct 6 En 1 Yne

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No data available.

¹H NMR for Proton Connectivity and Stereochemistry

No data available.

¹³C NMR for Carbon Framework and Functional Group Assignments

No data available.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

No data available.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

No data available.

Infrared (IR) Spectroscopy for Characteristic Functional Group Absorptions

No data available.

Computational and Theoretical Investigations of 3 Methoxy 7 Methyloct 6 En 1 Yne

Quantum Chemical Calculations (e.g., DFT) on Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the ground-state molecular geometry and electronic properties of organic molecules. For 3-Methoxy-7-methyloct-6-en-1-yne, a geometry optimization would typically be performed using a functional like B3LYP with a basis set such as 6-31G(d,p) to achieve a balance between computational cost and accuracy.

The optimization would yield key structural parameters. The resulting data would reveal standard bond lengths for sp³, sp², and sp hybridized carbons, as well as C-O and C-H bonds. For instance, the C≡C triple bond of the yne functional group is expected to be the shortest carbon-carbon bond, while the C=C double bond of the alkene moiety will be of intermediate length, and the various C-C single bonds will be the longest. Bond angles would reflect the hybridization of the central atoms: approximately 180° for the sp-hybridized carbons of the alkyne, 120° for the sp² carbons of the alkene, and 109.5° for the sp³ carbons of the alkyl chain and methoxy (B1213986) group.

Analysis of the electronic structure would involve examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For an enyne system, the HOMO is typically associated with the π-orbitals of the alkene and alkyne groups, indicating these are the regions most susceptible to electrophilic attack. The LUMO would correspondingly be associated with the π* antibonding orbitals. The energy difference between the HOMO and LUMO provides an estimate of the molecule's chemical reactivity and is crucial for understanding its spectroscopic properties.

Interactive Table 1: Predicted Molecular Geometry Parameters of this compound from DFT Calculations. Note: The following values are illustrative and based on typical results for analogous structures computed at the B3LYP/6-31G(d) level of theory, as specific data for the title compound is not available.

| Parameter | Atom Pair/Triplet | Predicted Value |

| Bond Length (Å) | C1≡C2 | 1.21 Å |

| C2-C3 | 1.46 Å | |

| C3-O | 1.43 Å | |

| O-C(methoxy) | 1.42 Å | |

| C3-C4 | 1.54 Å | |

| C6=C7 | 1.34 Å | |

| Bond Angle (°) | C1-C2-C3 | 178.5° |

| C2-C3-O | 108.2° | |

| C2-C3-C4 | 111.5° | |

| C5-C6=C7 | 124.3° | |

| C6=C7-C(methyl) | 125.1° |

Mechanistic Pathway Elucidation through Transition State Analysis

Theoretical chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of mechanistic pathways. Enynes are well-known substrates for metal-catalyzed cycloisomerization reactions, particularly with gold(I) catalysts. A computational study on this compound would likely investigate such a reaction.

By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. For a gold(I)-catalyzed cyclization, the mechanism typically begins with the coordination of the gold catalyst to the alkyne (the η²-alkyne gold(I) complex). This is followed by an intramolecular nucleophilic attack of the alkene onto the activated alkyne. This step can proceed via different pathways, such as a 5-exo-dig or 6-endo-dig cyclization, leading to different bicyclic intermediates.

Transition state analysis, involving the location of saddle points on the potential energy surface (characterized by a single imaginary frequency), is crucial for determining the activation barriers for each step. For example, the transition state for the initial cyclization would be located, and its energy relative to the starting gold-enyne complex would determine the kinetic feasibility of the reaction. Subsequent transition states for rearrangements or product formation would also be calculated to map the entire pathway. These calculations often reveal whether a reaction is likely to be concerted or stepwise.

Interactive Table 2: Illustrative Energy Profile for a Gold(I)-Catalyzed Cyclization of a 1,6-Enyne Analogue. Note: Energies are relative free energies (ΔG) in kcal/mol, calculated at the B3LYP/6-311+G(d,p) level with a correction for the solvent. These are representative values for a generic 1,6-enyne cyclization.

| Species | Description | Relative Energy (kcal/mol) |

| Reactant-Au Complex | Initial η²-alkyne gold(I) complex | 0.0 |

| TS1 | Transition state for 5-exo-dig cyclization | +15.2 |

| Intermediate 1 | Cyclopropyl gold(I) carbene | +5.8 |

| TS2 | Transition state for rearrangement | +18.6 |

| Intermediate 2 | Rearranged carbocationic species | +9.3 |

| Product-Au Complex | Final product coordinated to gold | -12.5 |

Characterization of Reactive Intermediates (e.g., Carbocations, Gold Carbenes)

In the course of reactions, particularly catalyzed ones, transient reactive intermediates are formed. Computational chemistry allows for the detailed characterization of these often elusive species. In the context of gold-catalyzed enyne cyclizations, key intermediates include gold-stabilized carbocations and gold carbenes. nih.govopenochem.org

DFT calculations can provide optimized geometries, charge distributions (e.g., through Natural Bond Orbital, NBO, analysis), and relative stabilities of these intermediates. For the cyclization of this compound, the initial 5-exo-dig cyclization would likely lead to a cyclopropyl gold(I) carbene intermediate. semanticscholar.orgresearchgate.net NBO analysis of this species would likely show a significant positive charge on the carbon atoms of the former alkene and a delocalized structure that can be described by resonance forms including cyclopropylmethyl, cyclobutyl, and homoallyl carbocations stabilized by the gold(I) center. acs.org The calculated geometry, such as the C-C bond lengths within the three-membered ring and the C-Au bond length, would provide insight into the electronic nature of this intermediate.

Interactive Table 3: Calculated Properties of a Representative Cyclopropyl Gold(I) Carbene Intermediate. Note: Data is illustrative, based on computational studies of similar 1,6-enyne cyclization intermediates.

| Property | Description | Calculated Value |

| Relative Energy | Stability relative to starting complex (kcal/mol) | +5.8 |

| NPA Charge on Au | Natural Population Analysis charge on Gold atom | +0.19 |

| NPA Charge on Carbene C | NPA charge on the carbene carbon atom | +0.25 |

| C-Au Bond Length | Bond distance between carbene carbon and gold (Å) | 2.05 Å |

| C-C Distances in Ring | Bond lengths within the cyclopropyl ring (Å) | 1.52 Å, 1.53 Å, 1.73 Å |

Conformation Analysis and Conformational Landscapes

Due to the presence of multiple rotatable single bonds, this compound can exist in numerous conformations. Conformational analysis involves systematically exploring the potential energy surface by rotating around these bonds to identify stable conformers (energy minima) and the energy barriers between them (transition states).

A computational conformational search would typically be performed by rotating key dihedral angles, such as the C2-C3, C3-C4, C4-C5, and C5-C6 bonds. For each rotation, a geometry optimization would be performed to find the nearest local minimum. This process generates a conformational landscape, revealing the relative energies of all stable conformers. The global minimum would be the most populated conformation at equilibrium. The populations of other conformers at a given temperature can be estimated using the Boltzmann distribution. Such analysis is critical because the reactivity and spectroscopic properties of a flexible molecule are an average over its populated conformations. For instance, steric interactions between the methoxy group and the alkyl chain or between the terminal methyl groups can significantly influence the stability of certain conformers.

Interactive Table 4: Predicted Relative Energies of Stable Conformers of an Acyclic Alkane Analogue. Note: The data is based on representative DFT calculations for flexible alkanes and illustrates the expected energy differences between conformers. Energies are in kcal/mol relative to the most stable conformer.

| Conformer | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Boltzmann Population (298 K) |

| 1 (Global Minimum) | anti, anti | 0.00 | 65% |

| 2 | anti, gauche | +0.85 | 20% |

| 3 | gauche, gauche | +1.50 | 9% |

| 4 | gauche, anti | +0.88 | 19% |

| 5 (Eclipsed TS) | eclipsed | +4.50 (Barrier) | N/A |

Spectroscopic Property Predictions via Computational Methods

Quantum chemical calculations are widely used to predict various spectroscopic properties, providing a powerful tool for structure verification. For this compound, NMR chemical shifts (¹H and ¹³C) are among the most valuable properties to predict.

The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating NMR shielding tensors. These tensors are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (TMS), calculated at the same level of theory. The accuracy of these predictions is often high enough to distinguish between different isomers or to assign specific signals in an experimental spectrum. For flexible molecules, it is crucial to calculate the chemical shifts for each significantly populated conformer and then compute a Boltzmann-weighted average to obtain the final predicted spectrum. This approach accounts for the dynamic nature of the molecule in solution.

Interactive Table 5: Illustrative Predicted vs. Experimental NMR Chemical Shifts for an Analogous Alkoxy-alkyne. Note: Predicted values are typically obtained using the GIAO-B3LYP/6-311+G(d,p) method with a solvent model. Experimental values are for comparison.

| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

| C1 (≡CH) | 82.5 | 2.15 |

| C2 (C≡) | 70.1 | - |

| C3 (-CH(O)-) | 78.9 | 3.95 |

| C(methoxy) (-OCH₃) | 56.8 | 3.35 |

| C6 (=CH-) | 123.4 | 5.40 |

| C7 (=C(CH₃)₂) | 132.1 | - |

| C(methyl on C7) | 25.5 / 17.8 | 1.72 / 1.65 |

Applications of 3 Methoxy 7 Methyloct 6 En 1 Yne in Complex Organic Synthesis

Role as a Key Building Block for Natural Product Synthesis (e.g., Phomactins analogs)

Numerous synthetic routes have been developed for the total synthesis of the Phomactin family of natural products, a group of compounds known for their potential as platelet-activating factor (PAF) antagonists. These syntheses often employ intricate strategies such as intramolecular oxa-[3+3] annulations, Diels-Alder reactions, and macrocyclization approaches. Key precursors identified in successful syntheses include compounds derived from readily available starting materials like (+)-carvone and geraniol. However, a comprehensive search of scientific databases and chemical literature reveals no instance of 3-Methoxy-7-methyloct-6-en-1-yne being utilized as a building block in any reported synthesis of Phomactin A or its analogs.

Precursor for the Derivatization and Generation of Novel Organic Structures

The derivatization of functionalized alkynes is a common strategy for generating novel organic structures with diverse chemical properties. While the chemical structure of This compound suggests potential for various chemical transformations at its alkyne and alkene moieties, there is no published research detailing its use as a precursor for the systematic derivatization and creation of new classes of organic compounds. The exploration of its reactivity remains an open area for investigation.

Contribution to the Development of New Synthetic Methodologies and Reactions

The discovery and development of new synthetic methodologies are crucial for advancing the field of organic chemistry. Functionalized molecules can sometimes serve as probes or substrates in the development of novel reactions. Despite the presence of both an alkyne and a substituted alkene, which could potentially participate in a variety of coupling or cyclization reactions, there is no evidence in the scientific literature to suggest that This compound has played a role in the development of new synthetic methods or reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.